molecular formula C4H16N8O9P2 B12686704 Einecs 284-607-8 CAS No. 84946-05-4

Einecs 284-607-8

Katalognummer: B12686704
CAS-Nummer: 84946-05-4
Molekulargewicht: 382.17 g/mol
InChI-Schlüssel: HQNJCGTXCCZLPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), involves the reaction of diphosphoric acid with aminoiminomethylurea in a 1:2 molar ratio . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can also be reduced to form lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in various industrial processes, including the production of other chemicals and materials.

Wirkmechanismus

The mechanism of action of diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), can be compared with other similar compounds, such as:

    Diphosphoric acid, compound with (aminoiminomethyl)urea (11): This compound has a different molar ratio of the components, leading to different chemical and physical properties.

    Diphosphoric acid, compound with (aminoiminomethyl)urea (13): Another variant with a different molar ratio, resulting in unique properties and applications.

    Other diphosphoric acid compounds: Various other compounds with diphosphoric acid and different amines or ureas can be compared based on their chemical structure, reactivity, and applications.

Diphosphoric acid, compound with (aminoiminomethyl)urea (1:2), is unique due to its specific molar ratio and resulting properties, making it suitable for particular applications in research and industry.

Eigenschaften

CAS-Nummer

84946-05-4

Molekularformel

C4H16N8O9P2

Molekulargewicht

382.17 g/mol

IUPAC-Name

diaminomethylideneurea;phosphono dihydrogen phosphate

InChI

InChI=1S/2C2H6N4O.H4O7P2/c2*3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h2*(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6)

InChI-Schlüssel

HQNJCGTXCCZLPK-UHFFFAOYSA-N

Kanonische SMILES

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.